(4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane
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Overview
Description
(4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane is a chemical compound with the molecular formula C6H4ClNO4S It is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and a lambda5-azane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable azane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but with a nitro group instead of a chlorine atom.
2-Chloro-5-nitrobenzenesulfinic acid: Contains both a chlorine and a nitro group on the benzene ring.
4-Chloro-3-nitrobenzenesulfinic acid: Similar structure with a nitro group in addition to the chlorine atom.
Uniqueness
(4-Chlorobenzene-1-sulfonyl)(dioxo)-lambda~5~-azane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and a lambda5-azane moiety allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
61511-60-2 |
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Molecular Formula |
C6H4ClNO4S |
Molecular Weight |
221.62 g/mol |
IUPAC Name |
1-chloro-4-nitrosulfonylbenzene |
InChI |
InChI=1S/C6H4ClNO4S/c7-5-1-3-6(4-2-5)13(11,12)8(9)10/h1-4H |
InChI Key |
IOGVQQDRSWNNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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